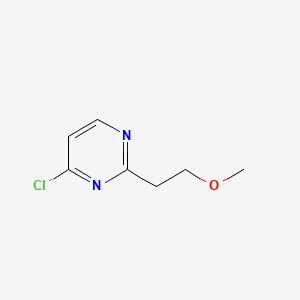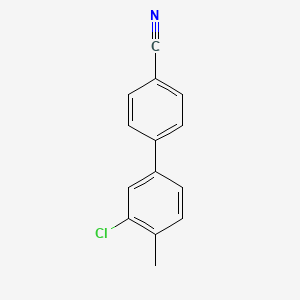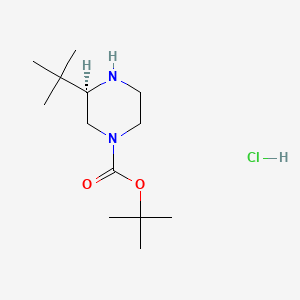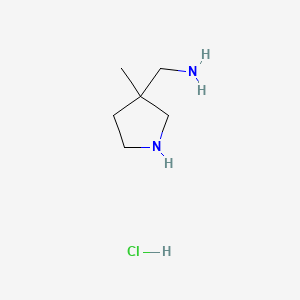![molecular formula C9H12N2OS B566883 N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide CAS No. 1369966-94-8](/img/structure/B566883.png)
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is a compound belonging to the thienopyridine class of chemicals. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thienopyridine ring fused with a tetrahydrothieno moiety and an acetamide group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
A related compound, prasugrel, is known to bind irreversibly toP2Y12 receptors . These receptors play a crucial role in platelet aggregation, a key process in blood clotting.
Mode of Action
This interaction reduces the aggregation of platelets, thereby inhibiting blood clotting .
Biochemical Pathways
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may affect cell cycle regulation pathways.
Pharmacokinetics
The compound has a predicted density of1.143±0.06 g/cm3 . It is also soluble in water and ethanol , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound may inhibit cell division and proliferation.
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at2–8 °C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile with various chloro- and nitro-substituted groups . The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the nitro groups to amines or the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine prodrug that inhibits platelet aggregation by binding to P2Y12 receptors.
Clopidogrel: Another thienopyridine derivative with antiplatelet activity, similar to prasugrel.
APE1 Inhibitor III: A benzothiazolyltetrahydrothienopyridine compound that inhibits the activity of APE1, a DNA repair enzyme.
Uniqueness
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit tubulin polymerization. Unlike prasugrel and clopidogrel, which primarily target platelet aggregation, this compound has shown potential in anticancer research by disrupting microtubule formation .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(12)11-9-4-7-2-3-10-5-8(7)13-9/h4,10H,2-3,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESREUUHJVXJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(S1)CNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)


![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)


![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)



![5H - Pyrido[2,3 - b]azepine, 2 - chloro - 6,7,8,9 - tetrahydro](/img/structure/B566815.png)



